![molecular formula C10H7FO B1600941 1-Fluoro-8-hydroxynaphthalene CAS No. 383155-01-9](/img/structure/B1600941.png)
1-Fluoro-8-hydroxynaphthalene
Overview
Description
1-Fluoro-8-hydroxynaphthalene is a chemical compound with the molecular formula C10H7FO . It has a molecular weight of 162.16 g/mol . This compound is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities was developed and validated for the determination of 1-fluoronaphthalene and its process-related impurities . The method was found to have linearity in the concentration of 0.075–5.000 μg/mL, 0.150–5.000 μg/mL, 0.3125–5.000 μg/mL and 0.3125–5.000 μg/mL for 1-aminonaphthalene, 1-nitronaphthalene, naphthalene and 2-fluoronaphthalene, respectively, with correlation coefficients of 0.9998, 0.9998, 0.9997 and 0.9997, respectively .Molecular Structure Analysis
The molecular structure of 1-Fluoro-8-hydroxynaphthalene is represented by the formula C10H7FO .Chemical Reactions Analysis
A study on a High Performance 2-Hydroxynaphthalene Acylhydrazone Fluorescent Chemosensor for Detection of Al3+ Ions Through ESIPT and PET Signalling Mechanism showed that the hydroxyl group of NANH forms an intra-molecular hydrogen bond with the adjacent imine nitrogen .Scientific Research Applications
Fluorescence Probes in Bioimaging
1-Fluoro-8-hydroxynaphthalene: derivatives are known for their strong fluorescence, which makes them excellent candidates for bioimaging applications. Their hydrophobic nature allows for excellent sensing and selectivity properties towards anions and cations, which can be used as part of target biomolecules . This characteristic is particularly useful in fluorescence microscopy, a technique widely used in biological research for visualizing the structure and function of cells.
Organic Electronic Appliances
The introduction of a naphthalene moiety into conjugated probe systems has been shown to improve photostability . This property is beneficial in the construction of organic electronic appliances, where strong fluorescence, electroactivity, and photostability are desired features. These derivatives can be used in the development of new materials for organic light-emitting diodes (OLEDs) and other display technologies.
Sensing and Detection
Naphthalene-based fluorescence probes, due to their unique photophysical and chemical properties, are used in sensing applications. They can detect the presence of various ions and molecules with high sensitivity and selectivity, which is crucial in environmental monitoring and diagnostics .
Pharmaceutical Applications
Fluorinated molecules, including those derived from naphthalene, have a wide range of applications in the pharmaceutical industry. They are used in the synthesis of medicines due to their ability to affect the bioactivity and metabolic stability of drug compounds . This includes the development of new therapeutic agents with improved efficacy and reduced side effects.
Agrochemicals
The unique properties of fluorinated naphthalene derivatives make them suitable for use in agrochemicals. They can enhance the properties of pesticides and fertilizers, improving their performance and stability under various environmental conditions .
Hydrochromic Materials
1-Fluoro-8-hydroxynaphthalene can be processed into hydrochromic materials, which change color in response to moisture. These materials have applications in the paint and coatings industry, serving as indicators for atmospheric moisture levels . They can also be used in the development of smart packaging that responds to environmental changes.
Photovoltaic Solar Cells
Organofluorine compounds, including naphthalene derivatives, are used in the manufacture of photovoltaic solar cells. Their strong fluorescence and photostability contribute to the efficiency of solar cells by enhancing light absorption and charge transport properties .
Liquid Crystal Displays (LCDs)
In the electronics industry, fluorinated naphthalene compounds are utilized in the production of liquid crystal displays (LCDs) for smartphones and other devices. They improve the display’s performance by contributing to the stability and quality of the visual output .
Mechanism of Action
Target of Action
The primary target of 1-Fluoro-8-hydroxynaphthalene is the photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts . The compound inhibits photosystem II in the thylakoid membrane .
Mode of Action
1-Fluoro-8-hydroxynaphthalene interacts with its target by reversibly binding to photosystem II (PS II) in the thylakoid membrane . The presence of a hydroxyl group enhances this effect, and the amide bridge connecting the two parts of the molecule simulates a peptide bond (–CONH–), which is crucial for this interaction .
Biochemical Pathways
The compound affects the photosynthetic electron transport pathway in spinach chloroplasts . By inhibiting photosystem II, it disrupts the flow of electrons through the photosynthetic electron transport chain, thereby inhibiting photosynthesis .
Result of Action
The inhibition of photosystem II by 1-Fluoro-8-hydroxynaphthalene results in the disruption of photosynthesis . This can lead to a decrease in the production of ATP and NADPH, two molecules that are crucial for the survival and growth of plants .
properties
IUPAC Name |
8-fluoronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUGLDZOLIXVEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469461 | |
Record name | 1-Fluoro-8-hydroxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-8-hydroxynaphthalene | |
CAS RN |
383155-01-9 | |
Record name | 1-Fluoro-8-hydroxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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